DCFPE
Overview
Description
DCFPE is a complex peptide compound. It is composed of tyrosine, cysteine, phenylalanine, and penicillamine residues. This compound is of significant interest in the fields of biochemistry and pharmacology due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DCFPE typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Coupling: The amino acids are coupled to the resin using activating agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or other suitable reagents.
Cyclization: The linear peptide is cyclized to form the desired cyclic structure. This step often requires specific conditions to ensure the correct formation of disulfide bonds between cysteine and penicillamine residues.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are commonly used to increase efficiency and yield. Purification of the final product is achieved through high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
DCFPE can undergo various chemical reactions, including:
Oxidation: The disulfide bonds in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to free thiol groups using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The amino acid residues can undergo substitution reactions, particularly at the aromatic rings of tyrosine and phenylalanine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used as reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as nitrating agents or halogenating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Free thiol groups.
Substitution: Nitrated or halogenated derivatives of the peptide.
Scientific Research Applications
DCFPE has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and cyclization reactions.
Biology: Investigated for its potential role in cellular signaling pathways and protein-protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for targeting specific receptors or enzymes.
Industry: Utilized in the development of peptide-based materials and nanotechnology applications.
Mechanism of Action
The mechanism of action of DCFPE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate signaling pathways by binding to these targets and altering their activity. The presence of disulfide bonds and aromatic residues in the peptide structure plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- DCFPE
- H-Tyrosyl-cyclo(cysteinyl-phenylalanyl-penicillaminyl)-NH2
- H-Tyrosyl-cyclo(cysteinyl-phenylalanyl-penicillaminyl)-OCH3
Uniqueness
This compound is unique due to its specific sequence and cyclic structure, which confer distinct biological activities and chemical properties. The presence of penicillamine, a derivative of cysteine, adds to its uniqueness by introducing additional steric and electronic effects.
Properties
IUPAC Name |
[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl] (2S)-2-amino-3-methyl-3-sulfanylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O6S2/c1-26(2,38)21(28)25(35)36-24(34)19(13-15-6-4-3-5-7-15)29-23(33)20(14-37)30-22(32)18(27)12-16-8-10-17(31)11-9-16/h3-11,18-21,31,37-38H,12-14,27-28H2,1-2H3,(H,29,33)(H,30,32)/t18-,19-,20+,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LINHQEFGHROEAQ-BURNTYAHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)OC(=O)C(CC1=CC=CC=C1)NC(=O)C(CS)NC(=O)C(CC2=CC=C(C=C2)O)N)N)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](C(=O)OC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H](CS)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)N)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00151804 | |
Record name | H-Tyrosyl-cyclo(cysteinyl-phenylalanyl-penicillaminyl)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00151804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117550-12-6 | |
Record name | H-Tyrosyl-cyclo(cysteinyl-phenylalanyl-penicillaminyl)-OH | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117550126 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | H-Tyrosyl-cyclo(cysteinyl-phenylalanyl-penicillaminyl)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00151804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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